An In-Depth Technical Guide to Urea, N,N'-di-1-naphthalenyl- for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Urea, N,N'-di-1-naphthalenyl- for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of the aromatic urea compound, Urea, N,N'-di-1-naphthalenyl-. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its use in a laboratory setting.
Introduction and Compound Profile
Urea, N,N'-di-1-naphthalenyl-, also known as 1,3-di(1-naphthyl)urea, is a symmetrically substituted aromatic urea characterized by the presence of two bulky naphthalene rings. This structural feature imparts distinct physicochemical properties that make it a subject of interest in medicinal chemistry and materials science. The central urea moiety is a well-established pharmacophore capable of forming key hydrogen bond interactions with biological targets, a characteristic that has been exploited in the design of numerous therapeutic agents.[1]
Chemical Identity and Nomenclature
A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. The primary identifiers and synonyms for this compound are listed below.
| Identifier | Value |
| Systematic Name | Urea, N,N'-di-1-naphthalenyl- |
| Common Synonyms | 1,3-Bis(1-naphthyl)urea, 1,3-Di(1-naphthyl)urea, N,N'-Di-α-naphthylurea |
| CAS Number | 607-56-7 |
| Molecular Formula | C₂₁H₁₆N₂O |
| Molecular Weight | 312.37 g/mol |
| InChI Key | OAXACVUBJMHKTD-UHFFFAOYSA-N |
A visual representation of the chemical structure is provided below.
Caption: Chemical structure of Urea, N,N'-di-1-naphthalenyl-.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its handling, formulation, and interpretation of biological activity.
| Property | Value | Source |
| Melting Point | 296 °C | [2] |
| Boiling Point | 447.4 °C at 760 mmHg | [2] |
| Density | 1.311 g/cm³ | [2] |
| XLogP3 | 5.8 | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Insoluble in boiling water. | [2][3] |
Synthesis and Characterization
The synthesis of symmetrical diaryl ureas can be achieved through several established synthetic routes. Below is a recommended protocol adapted from literature procedures for analogous compounds, emphasizing self-validation and reproducibility.[3][4]
Synthetic Protocol: Reaction of 1-Naphthylamine with a Phosgene Equivalent
This protocol describes a common and effective method for the synthesis of N,N'-disubstituted ureas. For safety, it is recommended to use a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI) instead of phosgene gas.
Caption: General workflow for the synthesis of Urea, N,N'-di-1-naphthalenyl-.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-naphthylamine (2.0 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Urea, N,N'-di-1-naphthalenyl-.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the two naphthalene rings. The N-H protons of the urea linkage will appear as a singlet or a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the urea moiety (typically in the range of δ 150-160 ppm) and a series of signals in the aromatic region for the carbons of the naphthalene rings.[5]
-
-
Infrared (IR) Spectroscopy:
-
The FTIR spectrum will show characteristic absorption bands for the N-H stretching vibrations (around 3300-3500 cm⁻¹) and the C=O stretching vibration (amide I band) of the urea group (around 1630-1680 cm⁻¹).[4]
-
-
Mass Spectrometry (MS):
-
The mass spectrum will exhibit the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 312.13).[4]
-
Applications in Research and Drug Development
Diaryl ureas are a privileged scaffold in medicinal chemistry, with numerous compounds in this class exhibiting potent biological activities, particularly as anti-cancer agents.[6]
Anticancer Activity
The cytotoxic effects of diaryl ureas are often attributed to their ability to inhibit protein kinases involved in cancer cell signaling, proliferation, and survival.[1] While the specific molecular targets of Urea, N,N'-di-1-naphthalenyl- are not extensively documented, it is plausible that it shares a similar mechanism of action with other diaryl ureas, such as the inhibition of receptor tyrosine kinases (e.g., VEGFR-2, c-MET) or intracellular kinases.[1][7]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, PC-3) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Urea, N,N'-di-1-naphthalenyl- (dissolved in DMSO) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) can be calculated by plotting the percentage of cell viability against the compound concentration.
Induction of Apoptosis
Many diaryl urea compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[7] This can be investigated through various assays that detect key apoptotic events.
Experimental Protocol: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. The activation of effector caspases, such as caspase-3 and -7, is a hallmark of apoptosis.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence or fluorescence measurements.
-
Incubation: Incubate the plates for the desired exposure time.
-
Caspase-Glo® 3/7 Reagent Addition: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.
Safety and Handling
Urea, N,N'-di-1-naphthalenyl- should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]
-
Handling: Handle in a well-ventilated place. Avoid the formation of dust and aerosols.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Urea, N,N'-di-1-naphthalenyl- is an aromatic urea with potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its synthesis is achievable through established methods, and its biological activity can be evaluated using standard in vitro assays. This guide provides a foundational understanding of its properties and methodologies to facilitate further research and development efforts.
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